molecular formula C9H12FN B1626995 2-Fluoro-4-isopropylaniline CAS No. 87119-12-8

2-Fluoro-4-isopropylaniline

Cat. No.: B1626995
CAS No.: 87119-12-8
M. Wt: 153.2 g/mol
InChI Key: UHLWQRYLMMKFRU-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropylaniline is a chemical compound belonging to the class of anilines. It is a fluorinated derivative of aniline with the molecular formula C9H12FN.

Mechanism of Action

Target of Action

It is known that fluoro-organic compounds often interact with various biological targets

Mode of Action

It’s known that fluoro-organic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

Fluoro-organic compounds have been known to influence various biological pathways . The exact pathways affected by 2-Fluoro-4-isopropylaniline would depend on its specific targets and mode of action.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4-isopropylaniline typically involves the reaction of 4-fluoronitrobenzene with isopropylamine in the presence of a transition metal catalyst and an organic solvent under hydrogenation conditions. The reaction is carried out at temperatures ranging from 30°C to 130°C . Another method involves the N-alkylation of 4-fluoroaniline using isopropyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-isopropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction of the nitro group in 4-fluoronitrobenzene to form this compound.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

2-Fluoro-4-isopropylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

  • 4-Fluoroaniline
  • 2-Fluoroaniline
  • 4-Isopropylaniline

Comparison: 2-Fluoro-4-isopropylaniline is unique due to the presence of both fluorine and isopropyl groups, which impart distinct chemical and physical properties. Compared to 4-Fluoroaniline and 2-Fluoroaniline, the isopropyl group in this compound provides additional steric hindrance, affecting its reactivity and selectivity. Compared to 4-Isopropylaniline, the fluorine atom in this compound enhances its stability and reactivity .

Properties

IUPAC Name

2-fluoro-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLWQRYLMMKFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601688
Record name 2-Fluoro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87119-12-8
Record name 2-Fluoro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(propan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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